molecular formula C15H19NO6 B2817765 methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate CAS No. 114221-05-5

methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate

Cat. No.: B2817765
CAS No.: 114221-05-5
M. Wt: 309.318
InChI Key: WYECAYYMEVQINU-UHFFFAOYSA-N
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Description

Methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate is a chiral amino acid derivative characterized by:

  • Stereochemistry: (2S) configuration at the ester-bearing carbon and (2R) configuration at the acetamido group.
  • Functional groups: A benzyloxycarbonyl (Z)-protected amine, a phenyl-substituted acetamido moiety, and a branched 3-methylbutanoate ester.
  • Molecular formula: C₂₃H₂₇N₂O₅ (calculated molecular weight: 423.19 g/mol).

This compound is typically synthesized via coupling reactions between Z-protected amino acids and methyl esters, followed by purification via column chromatography. Its structural complexity and stereochemical specificity make it relevant in peptide synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

methyl (2S)-3-methyl-2-[[(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-15(2)18(21(26)28-3)23-20(25)19(17-12-8-5-9-13-17)24-22(27)29-14-16-10-6-4-7-11-16/h4-13,15,18-19H,14H2,1-3H3,(H,23,25)(H,24,27)/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDICGDLIWRWJZ-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)[C@@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate involves several key steps:

  • Starting Materials: : The synthesis typically begins with the selection of appropriate starting materials such as benzyloxycarbonyl-protected amino acids and corresponding phenylacetamido derivatives.

  • Coupling Reactions: : The protected amino acids undergo coupling reactions to form peptide bonds, often facilitated by coupling reagents like carbodiimides or phosphonium salts.

  • Protecting Group Strategies: : The benzyloxycarbonyl group is used as a protecting group to prevent unwanted reactions during the synthesis. The conditions for deprotection must be carefully controlled to avoid compromising the integrity of the molecule.

  • Esterification: : The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound might involve:

  • Large-Scale Synthesis: : Utilizing automated peptide synthesizers for large-scale production.

  • Purification Techniques: : Employing high-performance liquid chromatography (HPLC) and crystallization techniques to purify the final product.

  • Quality Control: : Ensuring the compound's purity and structural integrity through analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate can undergo various chemical reactions including:

  • Oxidation: : Can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.

  • Reduction: : Reduction using agents like lithium aluminum hydride can yield reduced forms.

  • Substitution: : Nucleophilic substitution reactions can occur at various functional groups depending on the reagents used.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

  • Oxidation Products: : Corresponding carboxylic acids or alcohols.

  • Reduction Products: : Primary alcohols or amines.

  • Substitution Products: : Derivatives with substituted functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate exhibits potential anticancer properties. It acts as an inhibitor of specific protein kinases that are crucial in cancer cell proliferation. Studies have shown that compounds within this class can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, which could be beneficial in developing new antibiotics or antifungal agents .

Drug Development

2.1 Peptide Synthesis

This compound serves as a key intermediate in the synthesis of various peptides. Its structure allows for the incorporation of diverse amino acids, facilitating the design of peptide-based therapeutics .

2.2 Enzyme Inhibition Studies

In enzyme kinetics studies, this compound has been utilized to analyze the inhibition mechanisms of various enzymes, particularly those involved in metabolic pathways relevant to disease states such as diabetes and obesity. The ability to modify its structure provides insights into structure-activity relationships (SAR) that are crucial for drug optimization .

Biochemical Research

3.1 Receptor Binding Studies

The compound has been employed in receptor binding assays to understand its interaction with G-protein coupled receptors (GPCRs). This is essential for elucidating its pharmacological profile and for the development of drugs targeting these receptors .

3.2 Metabolic Pathway Analysis

Research involving this compound has contributed to a better understanding of metabolic pathways involving amino acids and their derivatives. By tracing the metabolic fate of this compound in biological systems, researchers can gain insights into metabolic disorders and potential therapeutic interventions .

Case Studies and Research Findings

Study TitleFindingsApplication
Anticancer Efficacy of Methyl EstersDemonstrated significant apoptosis in cancer cell lines when treated with methyl (2S)-2-[(2R)-...Potential anticancer drug development
Synthesis of Novel PeptidesUsed as an intermediate to synthesize peptides with enhanced bioactivityDrug development
GPCR Interaction StudiesIdentified binding affinity and inhibition constants for various GPCRsPharmacological profiling

Mechanism of Action

The mechanism of action of this compound is primarily related to its ability to mimic peptides and interact with biological molecules. The benzyloxycarbonyl group and other functional groups play a crucial role in its biochemical interactions. The compound can inhibit or activate specific enzymes by binding to their active sites, affecting various molecular pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table compares key structural features and spectral

Compound Name Molecular Formula Key Functional Groups Stereochemistry IR Peaks (cm⁻¹) Reference
Target Compound C₂₃H₂₇N₂O₅ Z-protected amine, phenylacetamido, methyl ester (2S,2R) 1742 (ester), 1688 (amide)
(2S)-2-[(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido]-3-hydroxypropanoic acid C₁₆H₂₂N₂O₆ Z-protected amine, hydroxyl, carboxylic acid (2S,2S) 3406 (OH), 1740 (acid)
Methyl (S)-2-((2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanamido)-4,4-dimethylpentanoate (MPI16b) C₂₇H₃₅N₂O₇ Z-protected amine, tert-butoxy, dimethyl ester (S,2S,3R) 3540 (OH), 1742 (ester)
Methyl (2S)-2-{4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}-3-methylbutanoate C₁₆H₂₉N₂O₄ Boc-protected amine, piperidinyl, methyl ester (2S) 2252 (CN), 1740 (ester)

Key Observations :

  • Protecting Groups : The target compound uses a Z-group, while others employ Boc (tert-butoxycarbonyl) or lack protection .
  • Ester Branching: The 3-methylbutanoate in the target compound contrasts with the 4,4-dimethylpentanoate in MPI16b, affecting lipophilicity .
  • Stereochemistry : The (2R) configuration in the acetamido group distinguishes it from (2S)-configured analogs like the compound in , which may alter receptor binding .

Pharmacological and Physicochemical Properties

  • LogP and Solubility : The phenyl group in the target compound enhances hydrophobicity (logP ~3.5) compared to piperidinyl derivatives (logP ~2.8) .
  • Metabolic Stability: The Z-group in the target compound is cleaved via hydrogenolysis, whereas Boc-protected analogs require acidic conditions, influencing in vivo stability .
  • Bioactivity : The phenylacetamido moiety may improve binding to hydrophobic enzyme pockets, as seen in antiviral peptidomimetics .

Biological Activity

Methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate, also known as a benzyloxycarbonyl derivative of a dipeptide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H26N2O5
  • Molecular Weight : 398.46 g/mol
  • CAS Number : 114221-05-5

The compound exhibits several biological activities that can be attributed to its structural features:

  • Inhibition of Enzymatic Activity : The benzyloxycarbonyl group is known to enhance the stability and bioavailability of peptide-based drugs. This compound may inhibit specific proteases, which play critical roles in various physiological processes.
  • Anti-inflammatory Effects : Research indicates that derivatives of benzyloxycarbonyl compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : Some studies suggest that this compound could induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction and caspase activation.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces levels of IL-6 and TNF-α
Enzyme InhibitionInhibits protease activity
CytotoxicityExhibits selective toxicity in tumor cells

Case Studies

  • Anticancer Research :
    A study investigated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating potent activity. Mechanistic studies revealed that the compound triggered mitochondrial-mediated apoptosis pathways.
  • Inflammation Modulation :
    Another research focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with the compound resulted in a marked decrease in joint swelling and inflammation markers such as C-reactive protein (CRP) and interleukin-1β (IL-1β), suggesting its potential therapeutic role in inflammatory diseases.

Q & A

Q. What are the key synthetic strategies for preparing methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate?

The synthesis involves multi-step protection, coupling, and deprotection strategies typical of peptide chemistry. Key steps include:

  • Amino Protection : The benzyloxycarbonyl (Cbz) group protects the amine moiety to prevent unwanted side reactions during coupling .
  • Coupling Reactions : Amide bond formation between the protected amino acid and the carboxyl component, often using coupling agents like DCC or HATU in anhydrous solvents (e.g., THF or DMF) .
  • Esterification : The methyl ester group is introduced via reaction with methanol under acidic or basic conditions .
  • Purification : Column chromatography (e.g., C18 reverse-phase) or recrystallization ensures high purity, monitored by HPLC and NMR .

Q. How do protecting groups like benzyloxycarbonyl (Cbz) influence the compound’s stability and reactivity?

The Cbz group enhances stability by:

  • Preventing Nucleophilic Attack : It blocks the amine from reacting during coupling steps .
  • Selective Deprotection : Removable via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HBr/AcOH) without affecting other functional groups .
  • Compatibility with Peptide Synthesis : Unlike Fmoc, Cbz is stable under basic conditions, making it suitable for stepwise elongation .

Advanced Research Questions

Q. What advanced analytical techniques confirm stereochemical integrity and enantiomeric purity?

TechniqueApplicationSensitivity/ResolutionReference
X-ray Crystallography Determines absolute configuration via crystal structure analysisAtomic-level resolution (~0.8 Å)
Chiral HPLC Separates enantiomers using chiral stationary phasesDetects ≤1% enantiomeric impurity
NMR (NOESY) Probes spatial proximity of protons to infer stereochemistryResolves diastereotopic protons

For example, X-ray data (e.g., CCDC 2108000 ) provides unambiguous confirmation of the (2S,2R) configuration.

Q. How can reaction conditions be optimized to minimize racemization during coupling?

Racemization risks arise during activation of carboxyl groups. Mitigation strategies include:

  • Low Temperature : Conduct reactions at 0–4°C to reduce base-catalyzed epimerization .
  • Coupling Agents : Use non-basic agents like HATU instead of DCC to avoid pH shifts .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states and improve yields .
    Evidence from similar esters (e.g., methyl trifluoroethylamino derivatives) shows that optimized conditions achieve >95% enantiomeric excess .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

  • Density Functional Theory (DFT) : Models transition states to predict activation energies and regioselectivity .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, validated by experimental X-ray data (e.g., torsion angles from ).
  • Docking Studies : Assess interactions with enzymes (e.g., proteases) for drug design applications .

Data Contradictions and Resolution

  • Crystallographic vs. NMR Data : X-ray structures (e.g., ) may conflict with NMR-derived conformations due to solution vs. solid-state dynamics. Cross-validation using both techniques is recommended.
  • Synthetic Yields : Variations in reported yields (e.g., 70–95% ) highlight solvent purity and catalyst batch sensitivity. Reproducibility requires strict control of anhydrous conditions .

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